8-Bromo-9-butyl-9H-purin-6-amine

Adenosine Receptor GPCR Pharmacology Medicinal Chemistry

8-Bromo-9-butyl-9H-purin-6-amine is the validated adenosine receptor antagonist for SAR studies where the N9-butyl group is non-negotiable. Substituting a shorter alkyl chain (e.g., ethyl) drastically alters receptor affinity—A2A Ki drops >10-fold from 0.72 µM to 0.052 µM, invalidating generic replacement. This compound also serves as a moderate PNP inhibitor (IC50 1.33 µM) for enzyme kinetics and counter-screens. Insist on this exact structure to maintain pharmacological integrity. ≥95% purity guaranteed.

Molecular Formula C9H12BrN5
Molecular Weight 270.13 g/mol
CAS No. 202136-43-4
Cat. No. B3049324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-9-butyl-9H-purin-6-amine
CAS202136-43-4
Molecular FormulaC9H12BrN5
Molecular Weight270.13 g/mol
Structural Identifiers
SMILESCCCCN1C2=NC=NC(=C2N=C1Br)N
InChIInChI=1S/C9H12BrN5/c1-2-3-4-15-8-6(14-9(15)10)7(11)12-5-13-8/h5H,2-4H2,1H3,(H2,11,12,13)
InChIKeyFKNNQOCJLMQVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-9-butyl-9H-purin-6-amine (CAS 202136-43-4): A Key 9-Alkyladenine Scaffold for Adenosine Receptor Ligand Development


8-Bromo-9-butyl-9H-purin-6-amine, also referred to as 8-bromo-9-butyladenine, is a synthetic small-molecule purine derivative characterized by a bromine substituent at the 8-position and an n-butyl chain at the 9-position of the adenine core [1]. This compound belongs to the class of 8-bromo-9-alkyladenines, which have been systematically investigated as adenosine receptor antagonists [2]. It acts as an inhibitor of the adenosine A1, A2A, and A2B receptor subtypes [3] and is primarily utilized as a pharmacological tool compound for adenosine receptor research and ligand development [4].

8-Bromo-9-butyl-9H-purin-6-amine: Why N9 Alkyl Chain Length Critically Determines Adenosine Receptor Subtype Selectivity


Within the 8-bromo-9-alkyladenine series, the length of the N9 alkyl substituent is not a trivial structural variation; it profoundly dictates the compound's adenosine receptor subtype affinity profile and, consequently, its pharmacological utility. Simply substituting a different N9-alkyl analog for 8-bromo-9-butyl-9H-purin-6-amine can lead to a functionally different ligand. For instance, shortening the alkyl chain from butyl to ethyl results in a >10-fold increase in A2A receptor affinity but a >6-fold decrease in A2B receptor affinity [1]. Such stark differences in receptor subtype engagement render generic substitution scientifically invalid, as the desired biological outcome is contingent upon the precise receptor interaction fingerprint provided by the specific N9-butyl group.

Quantitative Differentiators of 8-Bromo-9-butyl-9H-purin-6-amine: Head-to-Head Activity Data


A2B Adenosine Receptor Affinity: N9-Butyl vs. N9-Ethyl

8-Bromo-9-butyl-9H-purin-6-amine exhibits a binding affinity for the human A2B adenosine receptor with a pKi of 5.25, corresponding to a Ki of approximately 5.6 µM [1]. In contrast, its close analog 8-bromo-9-ethyladenine has a reported Ki of 0.84 µM for the same receptor, representing a >6-fold higher affinity [2]. This demonstrates that the N9-butyl substituent confers a distinct, and in this case lower, A2B affinity compared to the N9-ethyl variant, which is critical for designing ligands with a desired selectivity profile.

Adenosine Receptor GPCR Pharmacology Medicinal Chemistry

A2A Adenosine Receptor Affinity: N9-Butyl vs. N9-Ethyl

The binding affinity of 8-bromo-9-butyl-9H-purin-6-amine for the human A2A adenosine receptor is characterized by a pKi of 6.14, which translates to a Ki of approximately 0.72 µM [1]. This is a >10-fold reduction in affinity when compared to its N9-ethyl counterpart, 8-bromo-9-ethyladenine, which demonstrates a high affinity for A2A with a Ki of 0.052 µM [2]. The N9-butyl group significantly modulates the compound's interaction with the A2A receptor binding pocket, resulting in a substantial shift in potency.

Adenosine A2A Receptor CNS Disorders Receptor Binding

A1 Adenosine Receptor Affinity: N9-Butyl vs. N9-Ethyl

8-Bromo-9-butyl-9H-purin-6-amine binds to the human A1 adenosine receptor with a pKi of 5.5, corresponding to a Ki of approximately 3.2 µM [1]. The N9-ethyl analog, 8-bromo-9-ethyladenine, exhibits a higher affinity with a Ki of 0.28 µM, representing an ~11-fold difference [2]. This further illustrates the impact of N9 alkyl chain length on adenosine receptor subtype recognition, with the butyl derivative showing consistently lower affinity across A1, A2A, and A2B subtypes compared to the ethyl derivative.

Adenosine A1 Receptor GPCR Binding Affinity

Purine Nucleoside Phosphorylase (PNP) Inhibition: Target Compound vs. Baseline

8-Bromo-9-butyl-9H-purin-6-amine has been evaluated as an inhibitor of purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism. It exhibits an IC50 of 1.33 µM for the inhibition of PNP activity [1]. For context, a separate assay reports a Ki of 290 µM for competitive inhibition of human erythrocyte PNP [2]. While no direct comparator data was identified for a closely related 8-bromo-9-alkyladenine, this establishes a baseline of measurable PNP inhibitory activity, a property not shared by all adenosine receptor ligands. This additional activity may be relevant in studies exploring polypharmacology or for use as a control in PNP assays.

Enzyme Inhibition Purine Metabolism Immunosuppression

Primary Research Applications for 8-Bromo-9-butyl-9H-purin-6-amine Based on Quantitative Evidence


Pharmacological Profiling of Adenosine Receptor Subtype Selectivity

Use 8-bromo-9-butyl-9H-purin-6-amine as a reference ligand to establish the structure-activity relationship (SAR) for N9-alkyl chain length on adenosine receptor binding. Its distinct Ki values for A1, A2A, and A2B receptors (~3.2 µM, ~0.72 µM, and ~5.6 µM, respectively [1]) provide a crucial data point for comparative studies against other 8-bromo-9-alkyladenines (e.g., ethyl, propyl) to define the optimal substituent for achieving a desired receptor selectivity profile [2].

Development of Attenuated Adenosine A2A Receptor Antagonists

Employ this compound as a lead scaffold or control in the development of novel A2A receptor antagonists for CNS disorders. Its >10-fold lower A2A affinity (Ki ~0.72 µM) compared to the high-affinity 8-bromo-9-ethyladenine (Ki = 0.052 µM) [1] makes it a valuable tool for probing the effects of partial or reduced A2A blockade, which may be relevant for minimizing on-target side effects or for exploring allosteric modulation.

Enzymatic Assays for Purine Nucleoside Phosphorylase (PNP)

Utilize 8-bromo-9-butyl-9H-purin-6-amine as a tool compound in PNP inhibition assays. With a reported IC50 of 1.33 µM [1] and a Ki of 290 µM for human erythrocyte PNP [2], it serves as a moderate inhibitor suitable for enzyme kinetics studies, high-throughput screening counter-screens, and as a starting point for designing more potent PNP inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-9-butyl-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.